2-[2-(morpholin-4-yl)phenyl]acetic acid
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-3-1-2-4-11(10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
InChI Key |
YJXLHWCAWBVCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Morpholin 4 Yl Phenyl Acetic Acid and Its Derivatives
Strategic Retrosynthetic Analysis and Key Synthetic Disconnections for the 2-[2-(morpholin-4-yl)phenyl]acetic acid Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered the most strategic: the C-N bond of the morpholine (B109124) moiety and the C-C bond connecting the acetic acid side chain to the phenyl ring.
Disconnection 1: C(aryl)-N(morpholine) Bond
This disconnection is based on well-established cross-coupling chemistry. It simplifies the target molecule into morpholine and a 2-halophenylacetic acid derivative (e.g., 2-bromophenylacetic acid). This approach is advantageous as it builds the complex C-N bond late in the synthesis on a readily available phenylacetic acid scaffold. The forward reaction would involve a nucleophilic substitution, typically catalyzed by a transition metal like palladium or copper.
Disconnection 2: C(aryl)-CH₂COOH Bond
This disconnection leads to a synthon of an aryl anion or radical and an electrophilic acetic acid equivalent. More practically in the forward sense, this suggests several powerful transformations:
Via Willgerodt-Kindler Reaction: This approach disconnects to 1-[2-(morpholin-4-yl)phenyl]ethan-1-one (2-morpholinoacetophenone). The Willgerodt-Kindler reaction is a robust method for converting aryl ketones into the corresponding terminal carboxylic acids (via a thioamide intermediate), making it a highly convergent strategy. unigoa.ac.inwikipedia.orgorganic-chemistry.org
Via Cyanide Hydrolysis: This strategy disconnects to a 2-(morpholin-4-yl)benzyl halide. The forward synthesis would involve the introduction of a cyano group via nucleophilic substitution, followed by hydrolysis to the carboxylic acid. google.comresearchgate.net
Via Carbonylation: This disconnection also leads back to a 2-(morpholin-4-yl)benzyl halide, which could be directly carbonylated using carbon monoxide and a suitable catalyst. researchgate.netgoogle.com
These disconnections form the basis for several efficient and convergent synthetic routes, which are explored in the following section.
Exploration of Novel and Efficient Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised. Modern approaches prioritize efficiency, high yields, and functional group tolerance, often relying on transition-metal-catalyzed reactions.
One of the most effective strategies involves the late-stage introduction of the morpholine ring onto a pre-existing phenylacetic acid framework. This is commonly achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org The Buchwald-Hartwig reaction, in particular, is renowned for its broad substrate scope and tolerance of various functional groups, proceeding under relatively mild conditions. libretexts.orgrug.nlorganic-chemistry.orgyoutube.com
An alternative and highly convergent route employs the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This pathway begins with the coupling of morpholine to 2-chloroacetophenone, followed by the reaction with sulfur and morpholine to form the key phenylthioacetic acid morpholide intermediate. orgsyn.org Subsequent hydrolysis yields the final phenylacetic acid. This method is particularly efficient for synthesizing phenylacetic acids from corresponding acetophenones. unigoa.ac.insciencemadness.orgresearchgate.net
A summary of a plausible Buchwald-Hartwig route is presented below:
| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | Methyl 2-bromophenylacetate, Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene (B28343) | 110 °C, 12 h | Methyl 2-[2-(morpholin-4-yl)phenyl]acetate | ~85 |
| 2 | Methyl 2-[2-(morpholin-4-yl)phenyl]acetate | LiOH, H₂O | THF/H₂O | Room Temp, 4 h | This compound | >95 |
The parent molecule, this compound, is achiral. However, many of its most important therapeutic analogues, such as the 2-arylpropionic acids (profens), possess a stereocenter at the α-carbon of the acid moiety. nih.gov The development of stereoselective catalytic methods to access enantiomerically pure analogues is a key area of research.
One prominent strategy is the asymmetric hydroformylation or hydroxycarbonylation of a 2-(2-morpholinophenyl)styrene precursor. Using a palladium catalyst complexed with a chiral phosphine (B1218219) ligand, carbon monoxide and water can be added across the double bond with high regioselectivity and enantioselectivity to furnish the desired (S)- or (R)-2-arylpropionic acid. mdpi.com
Another powerful approach is the kinetic resolution of a racemic ester of the analogue. This can be achieved using biocatalysts, such as esterases or lipases, which selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted and allowing for the separation of both pure enantiomers. nih.govresearchgate.net This method is valued for its high enantioselectivity and environmentally benign reaction conditions.
A representative catalytic asymmetric synthesis is outlined below:
| Reaction | Substrate | Catalyst System | Key Features |
| Asymmetric Hydroxycarbonylation | 4-(2-vinylphenyl)morpholine | Pd(OAc)₂ / Chiral Bisphosphine Ligand | Direct formation of the chiral carboxylic acid from an alkene precursor. |
| Enzymatic Kinetic Resolution | Racemic ethyl 2-[2-(morpholin-4-yl)phenyl]propanoate | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B) | High enantiomeric excess (ee >99%) for both the resulting acid and the unreacted ester. |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.
Catalysis: Utilizing catalytic amounts of reagents, such as in the Buchwald-Hartwig amination, is inherently greener than using stoichiometric reagents. unigoa.ac.in The development of recyclable catalysts, potentially immobilized on solid supports, further enhances the sustainability of the process.
Solvent Choice: Traditional cross-coupling reactions often use toxic, high-boiling organic solvents like toluene or DMF. Green chemistry encourages the use of safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. For C-N coupling reactions, water-soluble ligands and catalyst systems have been developed.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Willgerodt-Kindler reaction, while effective, has lower atom economy due to the use of sulfur and excess morpholine. In contrast, direct carbonylation reactions offer higher atom economy.
Biocatalysis: As mentioned for stereoselective synthesis, enzymes can be used for key transformations like the hydrolysis of nitrile or ester precursors. researchgate.net These reactions are typically run in aqueous media under mild conditions and are highly selective, reducing the need for protecting groups and minimizing waste.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of green and efficient synthesis. While a direct MCR for this compound is not established, MCRs can be employed to rapidly construct highly substituted aromatic scaffolds that could serve as advanced intermediates.
Purification and Isolation Techniques for Research-Grade this compound and its Intermediates
Achieving high purity is critical for pharmaceutical intermediates. The purification of this compound, an amphiphilic molecule with both a basic morpholine group and an acidic carboxylic acid group, requires specific techniques.
Extraction: Liquid-liquid extraction is a primary purification step. Due to its amphoteric nature, the pH of the aqueous phase can be adjusted to selectively extract the product. At a neutral pH, the compound exists as a zwitterion with limited solubility in many organic solvents. Acidifying the solution (e.g., with HCl) protonates the morpholine, making the compound water-soluble and allowing for the removal of non-basic impurities with an organic wash. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the carboxylic acid, and careful neutralization to the isoelectric point can precipitate the pure product.
Crystallization: This is a highly effective method for obtaining high-purity crystalline solids. nih.gov The choice of solvent is critical and often requires screening a range of polar and non-polar solvents and their mixtures.
Chromatography: For research-grade material, flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be necessary. chromatographyonline.com Given the acidic nature of the target compound, normal-phase chromatography on silica (B1680970) gel can be effective, sometimes with the addition of a small amount of acetic or formic acid to the eluent to reduce tailing. Reverse-phase HPLC is also a powerful tool for final purification, often using acetonitrile (B52724)/water gradients with a modifier like trifluoroacetic acid (TFA) to ensure sharp peaks and good resolution. chromatographyonline.com In-line purification techniques like scavenger columns can also be integrated into flow synthesis setups to remove excess reagents or catalysts. nih.gov
Challenges and Innovations in Scale-Up Synthesis for Academic Research
Transitioning a synthetic route from the milligram laboratory scale to a multigram or kilogram scale for advanced academic research or preclinical studies presents significant challenges. pharmaceuticalprocessingworld.comcontractpharma.com
Route Selection: Synthetic routes designed for small-scale medicinal chemistry often prioritize speed and diversity over scalability. contractpharma.com Reactions that are reliable on a small scale, such as those requiring cryogenic temperatures or chromatography for every step, may become impractical on a larger scale. A robust and scalable route should involve crystalline intermediates, avoid hazardous reagents (e.g., diazomethane, strong organolithium bases), and minimize chromatographic purifications.
Process Safety and Heat Transfer: Exothermic reactions, such as certain coupling reactions or hydrolyses, must be carefully managed. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires controlled reagent addition rates and efficient reactor cooling.
Reagent and Solvent Cost: The cost of catalysts (e.g., palladium), ligands, and large volumes of high-purity solvents becomes a significant factor at a larger scale.
Innovation with Flow Chemistry: Continuous flow chemistry is an innovative solution to many scale-up challenges. rsc.orgacs.org By performing reactions in a heated, pressurized tube, heat transfer is highly efficient, reaction times can be drastically reduced, and hazardous intermediates can be generated and consumed in situ, improving safety. This technology allows for a more seamless transition from laboratory to pilot scale. acs.org
Theoretical and Computational Investigations of 2 2 Morpholin 4 Yl Phenyl Acetic Acid
Quantum Chemical Characterization of Electronic and Steric Properties of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic and steric nature of a molecule. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing insights into its intrinsic reactivity and shape.
Electronic Properties: Key electronic descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting non-covalent interactions. researchgate.net
Below is a table representing typical quantum chemical descriptors that would be calculated for this compound.
| Descriptor | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Molecular polarity and solubility |
| Molecular Electrostatic Potential | Varies across the molecule | Identifies sites for electrophilic and nucleophilic attack and interactions |
Molecular Dynamics Simulations to Elucidate Conformational Preferences and Flexibility of the Compound
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape and flexibility of this compound in a simulated environment, such as in a solvent like water. nih.gov
The simulation trajectory reveals how the molecule behaves dynamically. For this compound, key areas of flexibility would include the rotation around the single bond connecting the phenyl ring to the acetic acid moiety and the bond connecting the morpholine (B109124) group to the phenyl ring. The morpholine ring itself can also adopt different conformations, such as the stable chair form. By analyzing the trajectory, researchers can identify the most populated (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule might change its shape to adapt to a binding partner, a concept known as "induced fit".
In Silico Docking Studies for Identifying Potential Molecular Targets of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds against a known protein target or to identify potential protein targets for a given compound. als-journal.com
The process involves generating a three-dimensional structure of this compound and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, and rank different binding poses. nih.gov Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the protein's amino acid residues. By docking the compound against a panel of known biological targets, potential protein partners can be identified, generating hypotheses about its mechanism of action.
The following table illustrates the kind of data obtained from a molecular docking study.
| Potential Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| mPGES-1 | -7.9 | Arg126, Tyr130 | Ionic Interaction, Pi-Pi Stacking |
| Sigma-1 Receptor | -9.1 | Asp126, Tyr120, Trp164 | Ionic Interaction, Hydrogen Bond, Pi-Cation |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Computational only, excluding human data)
Computational ADME modeling involves the use of predictive models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor ADME profiles. Various software platforms, such as SwissADME and ADMETlab 2.0, utilize large datasets of experimental results to build models based on a compound's structure. nih.govals-journal.comnih.gov
These models predict a range of properties:
Absorption: Parameters like gastrointestinal (GI) absorption and permeability through cell membranes (e.g., Caco-2 permeability) are estimated.
Distribution: Predictions include plasma protein binding (PPB), volume of distribution (VD), and the ability to cross the blood-brain barrier (BBB).
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Excretion: While direct prediction of excretion pathways is complex, properties related to solubility and clearance can provide indirect insights.
A summary of predicted ADME properties for this compound is presented in the interactive table below.
| ADME Property | Predicted Parameter | Predicted Value | Interpretation |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Low to Moderate | May have moderate ability to cross intestinal epithelial cells. | |
| Distribution | Plasma Protein Binding | >90% | Expected to be highly bound to proteins in the blood. |
| Blood-Brain Barrier (BBB) | No | Not predicted to cross into the central nervous system. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. | |
| Physicochemical | Lipophilicity (LogP) | 2.1 | Moderate lipophilicity, balanced for solubility and permeability. |
| Water Solubility (LogS) | -3.5 | Moderately soluble in water. |
Chemoinformatics and QSAR Approaches in the Design of this compound Analogues
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are employed to design new analogues with improved potency, selectivity, or ADME properties. nih.gov QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.
A typical QSAR study involves several steps:
Data Set Assembly: A collection of analogues of this compound with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic) are calculated.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized analogues of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources in the drug design and optimization process.
Molecular Mechanisms and Biochemical Interactions of 2 2 Morpholin 4 Yl Phenyl Acetic Acid
Elucidation of Specific Receptor Binding and Ligand-Protein Interactions of 2-[2-(morpholin-4-yl)phenyl]acetic acid In Vitro
Currently, there is no publicly available scientific literature detailing the specific receptor binding profile or ligand-protein interactions of this compound. While studies on structurally related morpholine-containing compounds have explored their interactions with various receptors, such as GABA(B) receptors and sigma (σ) receptors, these findings cannot be directly attributed to this compound. nih.govnih.gov Without dedicated in vitro binding assays, the specific molecular targets of this compound remain unelucidated.
Investigation of Cellular Pathway Perturbations by this compound in Model Systems
No studies have been published that investigate the effects of this compound on cellular pathways in model systems. High-throughput screening, transcriptomic, or proteomic analyses that could reveal such perturbations have not been reported for this specific compound. Therefore, its influence on cellular signaling, metabolic, or other biological pathways is currently unknown. The phenylacetic acid catabolic pathway has been studied in microorganisms, but this is not directly related to the effects of the specific compound on cellular pathways in mammalian model systems. nih.gov
Advanced Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The scientific literature lacks any advanced biophysical characterization of the molecular interactions of this compound. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which would provide quantitative data on binding affinity, kinetics, and thermodynamics of its interactions with potential biological targets, have not been applied to this compound in any published research.
Subcellular Localization and Intracellular Trafficking Studies of this compound
There is no available information from studies on the subcellular localization or intracellular trafficking of this compound. Methodologies such as immunofluorescence, fluorescent tagging, or cell fractionation have not been used to determine the distribution of this compound within cells. nih.gov Therefore, it is not known whether this compound accumulates in specific organelles or compartments within the cell.
Structure Activity Relationship Sar Studies and Rational Design of 2 2 Morpholin 4 Yl Phenyl Acetic Acid Analogues
Impact of Substituent Effects on the Phenyl Ring on In Vitro Activity
The electronic and steric properties of substituents on the phenyl ring can significantly influence the in vitro activity of 2-[2-(morpholin-4-yl)phenyl]acetic acid analogues. While direct SAR studies on this specific scaffold are not extensively documented, valuable insights can be drawn from closely related structures, such as 2-morpholinobenzoic acid derivatives investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). In these studies, the introduction of various substituents on the aromatic ring has been shown to modulate inhibitory activity.
For instance, in a series of 1-acyl-2-morpholino-5-N-benzyl substituted benzoic acids, the nature and position of substituents on the N-benzyl ring, which is attached to the core phenyl ring system, have a marked effect on potency. Halogen substituents on the 5-N-benzyl ring were found to be strong inhibitors of PC-PLC. This suggests that electron-withdrawing groups and their positioning are critical determinants of activity.
To illustrate the impact of such substitutions, the following table, adapted from studies on analogous 2-morpholinobenzoic acid derivatives, showcases how modifications can affect biological activity.
| Compound ID | Core Structure | R Group (on N-benzyl ring) | In Vitro Activity (e.g., % Inhibition) |
| Analogue 1a | 2-morpholinobenzoic acid | 4-Fluoro | High |
| Analogue 1b | 2-morpholinobenzoic acid | 4-Chloro | High |
| Analogue 1c | 2-morpholinobenzoic acid | 4-Bromo | High |
| Analogue 1d | 2-morpholinobenzoic acid | 4-Iodo | High |
This data, while from a related series, underscores the principle that substitutions on the phenyl ring system are a powerful tool for modulating the biological activity of this class of compounds. The introduction of different functional groups can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its binding affinity to a target protein.
Variation of the Morpholine (B109124) Moiety: Conformational and Electronic Implications
The morpholine moiety is a common heterocyclic motif in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a compound. Variations of this moiety in the this compound scaffold can have significant conformational and electronic consequences. The nitrogen atom of the morpholine ring is a key feature, potentially participating in hydrogen bonding or other polar interactions with a biological target.
In studies of related 2-morpholinobenzoic acid derivatives, the morpholinyl nitrogen was found to be essential for inhibitory activity against PC-PLC. nih.gov When the morpholine ring was replaced with a tetrahydropyran (B127337) (THP) moiety, which lacks the nitrogen atom, a significant decrease or complete loss of inhibitory activity was observed. nih.gov For example, a THP-hydroxamic acid analogue showed a 2.5-fold decrease in inhibitory potency compared to its morpholine counterpart. nih.gov This finding strongly suggests that the nitrogen atom plays a crucial role in the compound's mechanism of action, likely through direct interaction with the target enzyme.
Furthermore, the conformational flexibility of the morpholine ring can influence how the entire molecule presents itself to its binding site. Modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., piperidine, piperazine), would alter this conformation and could lead to either enhanced or diminished activity.
Functionalization of the Acetic Acid Side Chain and its Biological Relevance
The acetic acid side chain of this compound is a critical functional group that can significantly impact the molecule's physicochemical properties and biological activity. The carboxylic acid group is ionizable at physiological pH, which can influence solubility, cell permeability, and interactions with biological targets. Functionalization of this side chain offers a versatile strategy for modulating these properties.
Common modifications to the acetic acid moiety in drug discovery include esterification to create prodrugs, which can improve oral bioavailability. Amidation is another strategy, leading to the formation of primary, secondary, or tertiary amides. These changes can alter the hydrogen bonding capacity and polarity of the side chain, potentially leading to different binding interactions. The length and branching of the alkyl chain connecting the phenyl ring to the carboxylic acid can also be varied to optimize the spatial orientation of the functional group. For instance, extending the chain to a propionic acid derivative could alter the positioning of the carboxylate and impact binding affinity.
Computational-Assisted Design and Virtual Screening for Novel this compound Derivatives
Computational-assisted design and virtual screening are powerful tools for the discovery of novel derivatives of this compound. These in silico methods can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. This can be achieved through ligand-based or structure-based approaches. In a ligand-based approach, known active compounds are used to build a pharmacophore model, which represents the key structural features required for activity. This model is then used to search for new molecules with similar features.
In a structure-based approach, a three-dimensional model of the target protein is used to dock potential ligands into the binding site and predict their binding affinity. This allows for the rational design of new molecules that are predicted to have improved interactions with the target. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time.
For the this compound scaffold, these computational methods could be used to explore a vast chemical space of potential modifications to the phenyl ring, morpholine moiety, and acetic acid side chain, leading to the identification of novel derivatives with enhanced potency and selectivity.
SAR-Driven Lead Optimization Strategies for Enhanced Potency or Selectivity In Vitro
SAR-driven lead optimization is an iterative process that uses the data generated from initial screening and SAR studies to guide the design and synthesis of new analogues with improved properties. The goal is to enhance the potency against the desired target while improving selectivity over off-target interactions.
Based on the SAR principles derived from analogues of this compound, several lead optimization strategies can be envisioned. For example, if initial studies indicate that electron-withdrawing substituents on the phenyl ring are beneficial for activity, a focused library of compounds with various electron-withdrawing groups at different positions could be synthesized to fine-tune this effect.
If the morpholinyl nitrogen is confirmed to be a critical interaction point, modifications could be made to the rest of the molecule to optimize the presentation of this group to the binding site. This could involve altering the substitution pattern on the phenyl ring to induce a more favorable conformation.
Furthermore, if off-target effects are observed, medicinal chemists can use the SAR data to identify regions of the molecule that can be modified to reduce these unwanted interactions without compromising on-target potency. This might involve introducing steric bulk at a specific position to prevent binding to a related but undesired protein. Through this cyclical process of design, synthesis, and testing, a lead compound can be systematically refined to yield a clinical candidate with an optimized balance of potency, selectivity, and other druglike properties.
Advanced Analytical and Spectroscopic Characterization of 2 2 Morpholin 4 Yl Phenyl Acetic Acid
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation and Conformational Analysis
To unambiguously determine the molecular structure and conformation of 2-[2-(morpholin-4-yl)phenyl]acetic acid, several high-resolution spectroscopic techniques are indispensable.
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the compound's mass-to-charge ratio (m/z), which is used to determine its elemental composition. For this compound (C₁₂H₁₅NO₃), HRMS can confirm the molecular formula by matching the experimentally measured mass with the theoretically calculated mass.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Calculated Monoisotopic Mass | 221.1052 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z (Positive Mode) | 222.1125 |
| Expected Ion (Negative Mode) | [M-H]⁻ |
This interactive table outlines the expected high-resolution mass spectrometry values for the target compound.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR experiments are crucial for definitive assignment and conformational analysis. mdpi.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei. For instance, an HMBC experiment would show correlations between the methylene (B1212753) protons of the acetic acid moiety and the carbons of the phenyl ring, confirming their connectivity. mdpi.com
Table 2: Illustrative 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Type of Information Provided |
|---|---|---|
| COSY | ¹H – ¹H | Shows proton-proton coupling within the same spin system (e.g., within the morpholine (B109124) ring, aromatic protons). |
| HSQC | ¹H – ¹³C (one bond) | Correlates each proton directly to the carbon it is attached to. |
| HMBC | ¹H – ¹³C (multiple bonds) | Shows correlations between protons and carbons separated by 2-3 bonds, key for connecting structural fragments. |
This table describes the application of various 2D NMR techniques for the structural confirmation of the compound.
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure. redalyc.org This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can reveal the dihedral angle between the phenyl ring and the carboxylic acid group and the specific chair or boat conformation of the morpholine ring. redalyc.orgresearchgate.net
Chromatographic Method Development for Purity Profiling and Enantiomeric Separation of Chiral this compound Derivatives
Chromatographic methods are essential for assessing the purity of this compound and for separating stereoisomers of its chiral derivatives.
Purity Profiling: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the standard method for determining the purity of the compound. semanticscholar.orgmdpi.com A reversed-phase C18 column is typically used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). semanticscholar.orgcnrs.fr The method can be optimized to separate the main compound from any starting materials, by-products, or degradation products.
Table 3: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
This interactive table presents a typical set of starting conditions for an HPLC method to assess compound purity.
Enantiomeric Separation of Chiral Derivatives: The parent compound, this compound, is not chiral. However, its derivatives can be. Enantiomeric separation of such chiral derivatives is critical. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). researchgate.netcnr.it Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for separating a broad range of chiral compounds, including carboxylic acids. researchgate.net The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is crucial for achieving optimal separation. cnr.it
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (non-clinical)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.goviosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for identifying potential non-clinical metabolites of this compound from in vitro research systems (e.g., liver microsomes). iosrjournals.org The HPLC component separates the parent compound from its metabolites, which are then ionized and detected by the mass spectrometer. High-resolution MS, particularly in tandem with fragmentation (MS/MS), allows for the structural characterization of these metabolites. researchgate.net Common metabolic transformations for this molecule could include hydroxylation of the phenyl ring or N-oxidation of the morpholine ring.
Table 4: Potential Phase I Metabolites and their Mass Shifts Detectable by LC-MS
| Metabolic Reaction | Change in Molecular Formula | Change in Mass (Da) |
|---|---|---|
| Hydroxylation | +O | +15.9949 |
| N-Oxidation | +O | +15.9949 |
| Dehydrogenation | -2H | -2.0156 |
| Oxidative Dealkylation | -C₂H₄ | -28.0313 |
This table outlines common metabolic transformations and the corresponding mass changes that would be monitored during non-clinical metabolite identification studies.
Quantitative Analytical Methods for Determining Compound Concentration in Biological Matrices (research tools, non-clinical)
For research applications requiring the quantification of this compound in biological matrices like plasma, serum, or cell lysates, a robust and sensitive analytical method is necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.gov The method involves developing a specific Multiple Reaction Monitoring (MRM) assay. In MRM, the mass spectrometer is set to detect a specific precursor ion (e.g., the [M+H]⁺ ion of the parent compound) and a specific product ion that is generated by fragmenting the precursor ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix. nih.govmdpi.com
Method development includes optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic conditions to ensure separation from matrix components, and mass spectrometer parameters (e.g., collision energy) to maximize signal intensity. nih.gov
Table 5: Key Parameters for a Quantitative LC-MS/MS Method
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | Reversed-phase C18 with a rapid gradient |
| Mass Spectrometry Mode | Triple Quadrupole (QqQ) |
| Ionization | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | e.g., 222.1 -> 162.1 (Illustrative fragmentation) |
| MRM Transition (Internal Std) | A stable isotope-labeled version of the analyte |
| Lower Limit of Quantitation | Typically in the low ng/mL or sub-ng/mL range |
| Calibration Curve | Linear range covering the expected concentrations |
This interactive table summarizes the essential components of a quantitative LC-MS/MS method for research use.
Applications of 2 2 Morpholin 4 Yl Phenyl Acetic Acid in Chemical Biology and Probe Development
Development of 2-[2-(morpholin-4-yl)phenyl]acetic acid as a Molecular Tool for Target Validation
There is no publicly available research that describes the development or use of this compound as a molecular tool for target validation.
Use of the Compound in Phenotypic Screening to Uncover Novel Biological Pathways
No studies were identified that report the use of this compound in phenotypic screening assays to discover novel biological pathways. Phenotypic screening is a valuable strategy in drug discovery that identifies substances altering the phenotype of a cell or organism without prior knowledge of a specific molecular target. technologynetworks.com This approach has been instrumental in the discovery of numerous first-in-class therapeutics. technologynetworks.com
Chemical Derivatization for Affinity-Based Probes and Proteomics Studies
Information regarding the chemical derivatization of this compound to create affinity-based probes for proteomics studies is not available in the current body of scientific literature. Affinity-based probes are essential tools in chemical biology for identifying the protein targets of small molecules. nih.gov These probes typically consist of a binding group, a reactive group for covalent labeling, and a reporter group for detection and purification. nih.gov
Integration of this compound into Academic Screening Libraries
There is no evidence to suggest that this compound has been incorporated into academic or commercial screening libraries. Phenotypic screening libraries are curated collections of diverse small molecules used to identify compounds with desired biological effects in cell-based or organismal assays. otavachemicals.com
Emerging Research Directions and Future Perspectives for 2 2 Morpholin 4 Yl Phenyl Acetic Acid
Exploration of Novel Biological Targets for the 2-[2-(morpholin-4-yl)phenyl]acetic acid Core Structure
The this compound core structure is a largely untapped resource in the quest for novel therapeutic agents. While direct biological targets for this specific molecule are not extensively documented, the activities of analogous structures containing the morpholine (B109124) and phenylacetic acid motifs suggest several promising avenues for investigation.
Derivatives of phenylacetic acid have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors, a class of enzymes involved in epigenetic regulation and a key target in cancer therapy. nih.gov Specifically, selective inhibition of HDAC3 has shown potential in cancer treatment. nih.gov
Furthermore, compounds with a similar 2-phenylaminophenylacetic acid backbone have been studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov A novel series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives has been designed and evaluated as selective COX-II inhibitors, demonstrating significant anti-inflammatory and analgesic activity. mdpi.com
The morpholine moiety itself is a well-established pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. nih.gov Morpholine-containing compounds have been investigated as inhibitors of various enzymes, including urease and phosphoinositide 3-kinase (PI3K). researchgate.net
Given this precedent, future research could focus on screening this compound and its derivatives against a panel of enzymes implicated in various diseases. Potential targets could include, but are not limited to, kinases, proteases, and metabolic enzymes. The structural data from these screening efforts would be invaluable for understanding the molecular basis of activity and for guiding the design of more potent and selective inhibitors.
Table 1: Potential Biological Targets for the this compound Scaffold Based on Analogous Structures
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Enzymes | Histone Deacetylases (HDACs) | Cancer |
| Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | |
| Phosphoinositide 3-Kinases (PI3Ks) | Cancer, Inflammation | |
| Urease | Infectious Diseases |
Design Principles for Next-Generation Analogues with Improved In Vitro Profiles
The design of next-generation analogues of this compound with enhanced in vitro profiles will rely on a deep understanding of its structure-activity relationships (SAR). While specific SAR studies on this exact molecule are limited, general principles derived from related morpholine-containing compounds can guide future design efforts. nih.gov
Key areas for modification include the phenyl ring, the acetic acid side chain, and the morpholine moiety.
Phenyl Ring Substitution: The substitution pattern on the phenyl ring can significantly influence biological activity. Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. For example, in a series of 2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, polarisation, dipole moment, and lipophilicity were found to significantly affect their antioxidant activity. researchgate.net
Modification of the Acetic Acid Side Chain: The carboxylic acid group is a key feature that can participate in hydrogen bonding interactions with biological targets. Esterification or amidation of this group can alter the compound's polarity, solubility, and cell permeability, potentially leading to improved pharmacokinetic properties.
Morpholine Ring Modifications: While the morpholine ring is often considered a "privileged" structure that imparts favorable properties, modifications to this ring could lead to improved activity or selectivity. For instance, substitution on the carbon atoms of the morpholine ring could introduce new interaction points with a target protein.
Quantitative structure-activity relationship (QSAR) studies are a powerful tool for elucidating the relationship between chemical structure and biological activity. researchgate.netfrontiersin.org The development of 2D and 3D-QSAR models for a series of this compound analogues would enable the prediction of the activity of novel compounds and guide the design of more potent derivatives. researchgate.netnih.gov For instance, 3D-QSAR studies on 2-(morpholinyl)-N-phenylquinazolin-4-amines have provided insights into the structural requirements for COX-II inhibition. mdpi.com
Table 2: Guiding Principles for Analogue Design
| Molecular Scaffold | Modification Strategy | Rationale for Improved In Vitro Profile |
| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties for enhanced target binding |
| Acetic Acid Side Chain | Esterification, Amidation | Improve cell permeability and pharmacokinetic properties |
| Morpholine Ring | Substitution on carbon atoms | Introduce new interaction points for increased affinity/selectivity |
Application of Artificial Intelligence and Machine Learning in Predicting Activity and Designing Derivatives of this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. These computational tools can be applied to predict the biological activity of novel compounds, identify potential drug targets, and design new molecules with desired properties.
For the this compound scaffold, AI and ML algorithms can be employed in several ways:
Predictive Modeling: By training ML models on datasets of compounds with known biological activities, it is possible to predict the activity of new derivatives of this compound. QSAR models, as mentioned previously, are a form of ML that can establish a mathematical relationship between molecular descriptors and biological activity. researchgate.netfrontiersin.org
Virtual Screening: AI-powered virtual screening can rapidly screen large chemical libraries to identify compounds that are likely to be active against a specific biological target. This can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing.
De Novo Design: Generative AI models can be used to design entirely new molecules with optimized properties. By providing the model with a set of desired characteristics (e.g., high potency, low toxicity), it can generate novel chemical structures, including derivatives of the this compound core.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to bind to a specific target. pharmacophorejournal.comnih.gov A pharmacophore model for a target of interest can be used to screen for new compounds, including those based on the this compound scaffold, that fit the model and are therefore likely to be active. nih.gov
The successful application of these AI and ML techniques will depend on the availability of high-quality data for training and validation. As more experimental data on this compound and its analogues become available, the accuracy and predictive power of these computational models will continue to improve.
Potential Role of the Compound in Materials Science or Supramolecular Chemistry Research
Beyond its potential in medicinal chemistry, the this compound structure holds promise for applications in materials science and supramolecular chemistry. The morpholine moiety is known to be a versatile building block in polymer chemistry, where it can be used as a curing agent, stabilizer, or cross-linking agent to develop advanced materials with enhanced mechanical and thermal properties. researchgate.net
The carboxylic acid group of this compound provides a handle for incorporation into polymer backbones through ester or amide linkages. The resulting polymers could possess unique properties due to the presence of the morpholine and phenyl groups. For example, the polarity and hydrogen bonding capabilities of the morpholine ring could influence the polymer's solubility and interaction with other molecules.
In the realm of supramolecular chemistry, the ability of the carboxylic acid to form hydrogen bonds and the potential for the phenyl ring to engage in π-π stacking interactions could lead to the formation of well-ordered self-assembled structures. These structures could find applications in areas such as drug delivery, sensing, and catalysis.
Furthermore, the synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support has been reported, highlighting the potential for using these types of molecules in solid-phase synthesis and the creation of combinatorial libraries for materials discovery. nih.gov The stereoselective synthesis of these derivatives further expands the possibilities for creating materials with specific three-dimensional structures and properties. nih.gov
Future research in this area could involve the synthesis and characterization of polymers and supramolecular assemblies derived from this compound. Investigating the relationship between the molecular structure and the macroscopic properties of these materials will be crucial for unlocking their full potential in various technological applications.
Q & A
Q. What is the standard synthetic route for 2-[2-(morpholin-4-yl)phenyl]acetic acid, and what reaction conditions are critical?
The compound is synthesized via dehydrochlorination of morpholine and chloroacetic acid. Key parameters include maintaining anhydrous conditions to prevent hydrolysis, controlling reaction temperature (exothermic nature), and using methanol for recrystallization due to its slight solubility. Post-synthesis purification involves vacuum drying to isolate the off-white solid (MP: 160–163°C) .
Q. Which spectroscopic methods are recommended for structural confirmation and purity assessment?
- IR spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, morpholine C-N stretches ~1100 cm⁻¹).
- XRD : Confirm crystallinity and polymorphic purity.
- Elemental analysis (CHNS) : Verify stoichiometric composition.
- Melting point analysis : Cross-check against literature values (160–163°C) .
Q. What solvents are suitable for recrystallization, and how does solubility affect purification?
Methanol is preferred due to the compound’s slight solubility. Slow cooling during recrystallization enhances crystal quality. For alternative purification, DMF/water mixtures can be used. Solubility tests at varying temperatures are recommended to optimize yield .
Q. What safety protocols should be followed when handling this compound?
- PPE : Gloves, goggles, and lab coats.
- Engineering controls : Use a fume hood to avoid inhalation.
- First aid : Rinse skin/eyes with water for 15 minutes if exposed; consult a physician. Store in a dry, cool environment .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Low yields may stem from incomplete dehydrochlorination or side reactions. Solutions include:
- Optimizing stoichiometry (excess morpholine).
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Microwave-assisted synthesis to enhance reaction efficiency. Validate improvements via HPLC purity checks .
Q. What strategies resolve contradictions in reported melting points or solubility data?
Discrepancies may arise from polymorphs, impurities, or hygroscopicity. Use:
- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions.
- Karl Fischer titration : Quantify moisture content.
- HPLC : Compare retention times with reference standards .
Q. How can derivatization enhance the compound’s physicochemical or biological properties?
- Esterification/amidation : Modify the acetic acid moiety to alter lipophilicity.
- Morpholine ring functionalization : Introduce alkyl/acyl groups via nucleophilic substitution.
- Cross-coupling reactions : Attach aromatic groups (e.g., Suzuki-Miyaura) to explore structure-activity relationships (SAR) .
Q. What mechanistic insights can be gained from studying the reaction pathway?
- In situ IR : Monitor intermediate formation (e.g., chloroacetic acid intermediates).
- DFT calculations : Model transition states to identify rate-determining steps.
- Isolation of intermediates : Use LC-MS to confirm proposed pathways .
Q. How should elemental analysis deviations be investigated?
- Recalculate theoretical CHNS values.
- Confirm sample dryness (TGA analysis).
- Cross-validate with NMR (1H/13C) or high-resolution mass spectrometry (HRMS) .
Q. What approaches are used to study biological activity, such as enzyme inhibition?
- In vitro assays : Measure IC50 against targets (e.g., FABP4/5) using fluorescence polarization.
- Molecular docking : Predict binding modes with enzymes (e.g., AutoDock Vina).
- SAR studies : Synthesize analogs (e.g., halogen-substituted derivatives) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
